4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid

Solubility Formulation Drug Delivery

Peptide chemists requiring orthogonal protection often face solubility mismatches and deprotection crosstalk. This Boc-protected pyrrolidine building block offers precise control: • Boc group stable under Fmoc deprotection (piperidine), cleaved selectively with TFA for site-specific SPPS modification. • logP 3.39 & TPSA 66.84 Ų - ideal for CNS-targeted libraries with predicted BBB penetration. • ≥98% purity ensures reliable performance in Pd-catalyzed couplings and amide formations, reducing batch failure costs.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 863769-40-8
Cat. No. B1461955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
CAS863769-40-8
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-4-5-13(17)11-6-8-12(9-7-11)14(18)19/h6-9,13H,4-5,10H2,1-3H3,(H,18,19)
InChIKeyPPLCFZBVANBKEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid (CAS 863769-40-8): A Boc-Protected Pyrrolidine Benzoic Acid Building Block for Pharmaceutical Synthesis


4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid (CAS 863769-40-8) is a Boc-protected pyrrolidine derivative featuring a para-substituted benzoic acid moiety. It serves as a versatile building block in medicinal chemistry and peptide synthesis, owing to its orthogonal Boc protection strategy and reactive carboxylic acid handle . The compound exhibits a molecular weight of 291.34 g/mol, a calculated logP of 3.3947, and a topological polar surface area (TPSA) of 66.84 Ų [1]. Commercially available in purities ranging from 95% to 98% , it is employed as an intermediate in the construction of complex molecules targeting various therapeutic areas.

Why Substituting 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid (CAS 863769-40-8) with Unprotected or Isomeric Analogs Compromises Synthetic Efficiency


Direct substitution of 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid with its unprotected analog (4-(pyrrolidin-2-yl)benzoic acid) or regioisomeric Boc-protected variants is not equivalent. The Boc group confers a >1,000-fold difference in aqueous solubility (0.079 g/L vs. 7–10 mg/mL for the unprotected analog) and a dramatic shift in lipophilicity (Δ logP ≈ 4.3 units), fundamentally altering partitioning behavior and membrane permeability . Furthermore, the 4-substitution pattern provides distinct steric and electronic properties compared to the 2- or 3-substituted isomers, influencing downstream coupling efficiency and biological target engagement. These quantifiable physicochemical disparities render generic substitution untenable in applications requiring precise control over solubility, lipophilicity, or orthogonal deprotection sequences.

Quantitative Differentiation Evidence for 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid (CAS 863769-40-8) vs. Unprotected and Isomeric Analogs


Aqueous Solubility Reduction of >1,000-Fold vs. Unprotected Analog Enables Controlled Release and Formulation Design

The target compound exhibits a calculated aqueous solubility of 0.079 g/L (≈79 µg/mL) at 25 °C, classifying it as practically insoluble . In contrast, the unprotected analog 4-((2R)-pyrrolidin-2-yl)benzoic acid demonstrates an experimental aqueous solubility of 7–10 mg/mL at pH 7.0 . This represents a >100-fold reduction in aqueous solubility conferred by Boc protection, enabling controlled dissolution profiles and formulation strategies that require low water solubility.

Solubility Formulation Drug Delivery

Lipophilicity Shift of ΔlogP ≈ 4.3 vs. Unprotected Analog Enhances Membrane Permeability and Blood-Brain Barrier Penetration Potential

The target compound possesses a calculated logP of 3.3947 [1], placing it in the optimal range for oral bioavailability (Rule of Five compliant) and blood-brain barrier penetration. The unprotected analog 4-((2R)-pyrrolidin-2-yl)benzoic acid exhibits an XLogP3 of -0.9 , a difference of approximately 4.3 log units. This substantial increase in lipophilicity translates to a theoretical >20,000-fold higher octanol-water partition coefficient, dramatically enhancing passive membrane diffusion and central nervous system penetration potential.

Lipophilicity logP ADME

Commercial Purity of ≥98% Ensures Reproducible Coupling Efficiency in Multi-Step Syntheses

The compound is commercially available from multiple vendors with a minimum purity specification of 98% (HPLC) . In comparison, lower-grade batches of similar Boc-protected pyrrolidine benzoic acids may be offered at 95% purity , potentially containing impurities that interfere with sensitive coupling reactions (e.g., amide bond formation). The 98% purity grade ensures that >98% of the material is the active building block, minimizing side reactions and improving yield reproducibility.

Purity Quality Control Synthetic Reliability

Boc Protection Enables Orthogonal Synthetic Strategy: Selective Deprotection Under Mild Acidic Conditions

The Boc (tert-butoxycarbonyl) group is stable under basic and nucleophilic conditions but is selectively cleaved under mild acidic conditions (e.g., TFA in DCM), allowing orthogonal protection schemes when combined with acid-stable protecting groups such as Fmoc or Cbz . This contrasts with unprotected pyrrolidine analogs, which lack this orthogonal handle and require additional protection/deprotection steps that increase synthetic complexity and reduce overall yield.

Protecting Group Strategy Orthogonal Synthesis Solid-Phase Peptide Synthesis

Optimal Application Scenarios for 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid (CAS 863769-40-8) Based on Quantifiable Differentiation


Solid-Phase Peptide Synthesis Requiring Orthogonal Boc Protection

The compound's Boc-protected pyrrolidine nitrogen provides an orthogonal handle compatible with Fmoc-based solid-phase peptide synthesis (SPPS). The Boc group remains stable during Fmoc deprotection with piperidine and is selectively removed with TFA after peptide assembly, enabling site-specific modification of the pyrrolidine ring . The 98% purity grade ensures minimal side reactions during coupling steps.

CNS Drug Discovery Programs Requiring Lipophilic Building Blocks

With a logP of 3.3947, this compound is an ideal building block for CNS-targeted libraries. Its lipophilicity is within the optimal range for blood-brain barrier penetration, while its benzoic acid handle allows for facile amide coupling to generate diverse analogs . The >100-fold lower aqueous solubility compared to unprotected analogs also favors binding to hydrophobic receptor pockets.

Multi-Step Syntheses Demanding High-Purity Intermediates for Reproducible Yields

The ≥98% purity specification ensures that this building block can be used in sensitive transformations (e.g., palladium-catalyzed cross-couplings, amide bond formations) without introducing impurities that compromise yield or selectivity . This is particularly critical in process chemistry where batch-to-batch consistency directly impacts manufacturing costs.

Development of Sustained-Release Formulations Requiring Low Aqueous Solubility

The compound's calculated aqueous solubility of 0.079 g/L (≈79 µg/mL) makes it a candidate for prodrug strategies or sustained-release formulations where low solubility is desired to control dissolution rate . This contrasts with highly soluble unprotected analogs (7–10 mg/mL) which would require additional formulation steps to achieve similar release profiles.

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